2-Aminobenzamide

描述

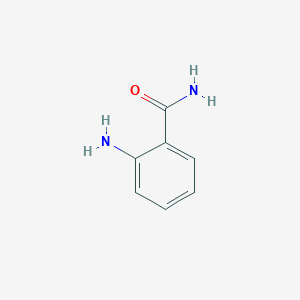

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFMLJZNCDSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021789 | |

| Record name | 2-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2-Aminobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300 °C | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate | |

| Record name | SID47193674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000263 [mmHg] | |

| Record name | 2-Aminobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAFLETS FROM CHLOROFORM OR WATER | |

CAS No. |

88-68-6 | |

| Record name | Anthranilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M2WEK6VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C (decomposes), 109 - 111.5 °C | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Aminobenzamide and Its Derivatives

Classical Synthetic Approaches

The synthesis of 2-aminobenzamide and its extensive family of derivatives is well-established in chemical literature, primarily through two robust pathways: the ring-opening of isatoic anhydride (B1165640) and the cyclocondensation of this compound with various carbonyl-containing molecules. These methods are valued for their reliability and versatility in generating a wide array of functionalized products.

Synthesis from Isatoic Anhydride (ISA)

A cornerstone in the synthesis of this compound derivatives is the use of isatoic anhydride (ISA) as a starting material. mdpi.comresearchgate.net This approach is favored due to the reactivity of the anhydride ring, which readily undergoes nucleophilic attack. The general mechanism involves an initial assault by an amine on one of the carbonyl groups of the ISA, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired this compound product. mdpi.comvulcanchem.com This method can be performed using both traditional heating and modern microwave-assisted techniques. mdpi.comresearchgate.net

The classical procedure for synthesizing this compound derivatives from isatoic anhydride involves heating the anhydride with a primary or secondary amine in a suitable solvent, such as dimethylformamide (DMF). mdpi.comresearchgate.net The reaction mixture is typically refluxed for several hours to ensure complete reaction. This method is known for providing good to excellent yields. mdpi.com For instance, the reaction of isatoic anhydride with 4-fluoroaniline (B128567) at 140°C for 6 hours resulted in a 72% yield of N-(4-fluorophenyl)-2-aminobenzamide. researchgate.net Similarly, the synthesis of N-(4-chlorophenyl)-2-aminobenzamide via conventional heating over 5 hours achieved an 80% yield. vulcanchem.com Research has indicated that for certain derivatives, the conventional heating method is superior to microwave-assisted synthesis in terms of yield, despite the longer reaction times. mdpi.comresearchgate.net

To accelerate the synthesis, microwave irradiation has been employed as an alternative energy source. mdpi.comresearchgate.net This technique dramatically reduces reaction times from hours to mere minutes. In a comparative study, the synthesis of N-(4-chlorophenyl)-2-aminobenzamide, which took 5 hours with conventional heating to achieve an 80% yield, was completed in just 5 minutes under microwave irradiation at 140 W, albeit with a slightly lower yield of 70%. vulcanchem.com Another study reported the synthesis of an N-substituted this compound with a 65% yield using microwave assistance, compared to a 72% yield from conventional heating. researchgate.net While highly time-efficient, microwave-assisted synthesis may lead to lower yields for some thermosensitive compounds and presents challenges such as uneven heating in large-scale batches. mdpi.com

| Derivative | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-aminobenzamide | Conventional Heating | 5 hours | 80% | vulcanchem.com |

| N-(4-chlorophenyl)-2-aminobenzamide | Microwave-Assisted (140 W) | 5 minutes | 70% | vulcanchem.com |

| N-(4-fluorophenyl)-2-aminobenzamide | Conventional Heating | 6 hours | 72% | researchgate.net |

| N-(4-fluorophenyl)-2-aminobenzamide | Microwave-Assisted | Not specified | 65% | researchgate.net |

Cyclocondensation with Carbonyl Analogs

The amino and amide groups of this compound make it an ideal substrate for cyclocondensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is a direct and efficient route to synthesize 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant applications. nih.goviau.irtandfonline.com The reaction typically proceeds via the initial formation of a Schiff base intermediate through the reaction of the amino group with the carbonyl compound, followed by an intramolecular cyclization involving the amide nitrogen. academie-sciences.fr

The efficiency of the cyclocondensation reaction is often enhanced by the presence of an acid catalyst. nih.goviau.ir A wide variety of catalysts have been explored for this purpose. Fumaric acid has been used as a non-toxic and inexpensive catalyst in acetone (B3395972), yielding products in a relatively short time at a moderate temperature of 60°C. jsynthchem.com Other organic acids, such as malonic acid and aspartic acid, have also proven effective, particularly in environmentally benign solvents like water and ethanol (B145695) mixtures. iau.iringentaconnect.com

In addition to simple organic acids, more complex catalytic systems have been developed. These include:

Lewis Acids: Indium(III) chloride (InCl₃) and Zirconium(IV) chloride (ZrCl₄) have been successfully used to catalyze the condensation. rsc.orgacs.org

Solid Acids: Biodegradable catalysts like cellulose-sulfonic acid offer advantages in terms of ease of separation and reusability. uq.edu.au

Other Catalysts: Ammonium (B1175870) chloride (NH₄Cl), p-toluenesulfonic acid (p-TsOH), and various supported catalysts have also been widely employed to facilitate the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. iau.irtandfonline.comtandfonline.com

The condensation of this compound is highly versatile, accommodating a wide range of aldehydes and ketones. iau.irtandfonline.com The reaction has been successfully performed with various aromatic, heterocyclic, and aliphatic aldehydes. nih.gov Aromatic aldehydes containing both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) react efficiently to produce the corresponding 2,3-dihydroquinazolin-4(1H)-ones in high yields, often between 85% and 97%. nih.goviau.ir The electronic nature of the substituents on the aldehyde's aromatic ring generally does not have a significant impact on the reaction's efficiency. nih.gov

The reaction also extends to various ketones, including aliphatic, alicyclic, and aromatic variants, which condense with this compound to afford the corresponding spiro-quinazolinones or 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in high yields. tandfonline.comznaturforsch.com Studies using catalysts like ammonium chloride in ethanol at room temperature have demonstrated short reaction times and excellent yields for both aldehydes and ketones. tandfonline.comcapes.gov.br

| Carbonyl Compound | Catalyst | Solvent | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzaldehyde | NH₄Cl | Ethanol | 15 min | 92% | tandfonline.com |

| 4-Chlorobenzaldehyde | Malonic Acid | EtOH/H₂O | 20 min | 96% | iau.ir |

| 4-Nitrobenzaldehyde | Choline (B1196258) Chloride/Ascorbic Acid | Solvent-free | 15 min | 97% | nih.gov |

| 4-Methylbenzaldehyde | None | Water | 6 hours | 95% | tandfonline.com |

| Cyclohexanone | NH₄Cl | Ethanol | 25 min | 90% | tandfonline.com |

| Acetophenone | NH₄Cl | Ethanol | 30 min | 88% | tandfonline.com |

Synthesis from 2-Nitrobenzonitrile (B147312) via Hydrolysis and Reduction

A notable pathway to this compound involves the simultaneous hydrolysis of a nitrile group and the reduction of a nitro group in 2-nitrobenzonitrile. Research has demonstrated a unique reactivity of 2-nitrobenzonitrile, particularly when subjected to specific reaction conditions.

In one approach, a copper-catalyzed reaction with hydrazine (B178648) hydrate (B1144303) facilitates a concerted process where the cyano group is hydrolyzed to a primary amide and the nitro group is concurrently reduced to a primary amine. researchgate.netresearchgate.net This method is particularly effective for the ortho-isomer, leading to the formation of this compound, which can then be used in subsequent reactions to produce dihydroquinazolinone derivatives. researchgate.net The reaction's efficiency and functional group tolerance make it a valuable tool for accessing complex molecular scaffolds. researchgate.netresearchgate.net

Another method involves the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium. google.com The process requires careful temperature control, ideally between 20-30°C, to ensure a steady reaction rate without excessive consumption of reagents. google.com Following the reduction, the reaction mixture is neutralized with sodium carbonate to yield 2-aminobenzonitrile, which can be further hydrolyzed to this compound. google.com

Table 1: Synthesis of this compound from 2-Nitrobenzonitrile

| Reagents | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| 2-Nitrobenzonitrile, Hydrazine Hydrate | Copper catalyst | This compound | Simultaneous hydrolysis and reduction; good functional group tolerance. researchgate.netresearchgate.net |

| 2-Nitrobenzonitrile, Zinc dust | Hydrochloric acid, 20-30°C | 2-Aminobenzonitrile | Subsequent hydrolysis required to form this compound. google.com |

N-Acylation of Amines with 2-Nitrobenzaldehydes

A green and efficient one-pot strategy for synthesizing this compound derivatives involves the N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.comdntb.gov.uanii.ac.jpresearchgate.net This method utilizes UV light irradiation to induce a dehydrogenative coupling reaction.

The process is conducted in a solvent mixture of ethyl acetate (B1210297) and acetone in the presence of acetic acid. thieme-connect.comdntb.gov.ua This photocatalyst-free reaction proceeds at room temperature and has been shown to be effective for a broad range of substrates, including amino acid derivatives, with yields reaching up to 92%. thieme-connect.comdntb.gov.uaresearchgate.netd-nb.info The reaction is also scalable, demonstrating its practical utility for producing these important building blocks for more complex molecules like quinazolinones. thieme-connect.comdntb.gov.uaresearchgate.net

Table 2: UV-Light-Induced Synthesis of this compound Derivatives

| Reactants | Conditions | Key Features |

|---|---|---|

| 2-Nitrobenzaldehydes, Amines | UV light (365-375 nm), Acetic acid, Ethyl acetate/acetone, Room temperature | High yields, photocatalyst-free, broad substrate scope, scalable. thieme-connect.comdntb.gov.uaresearchgate.netd-nb.info |

Modern and Green Synthetic Strategies

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methodologies. These modern approaches, including the use of deep eutectic solvents, solvent-free conditions, and metal-free catalysis, offer significant advantages over traditional methods for the synthesis of this compound derivatives.

Utilization of Deep Eutectic Solvents (NADES)

Natural Deep Eutectic Solvents (NADES) have emerged as green and effective media for chemical transformations. These solvents, typically composed of natural and renewable components, are biodegradable and possess low toxicity.

One such system, a mixture of choline chloride and urea, acts as both the solvent and catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from this compound and various aldehydes. orgchemres.orgorgchemres.org This method is lauded for its cost-effectiveness, short reaction times, and high yields. orgchemres.orgorgchemres.org Another green protocol employs a NADES prepared from ascorbic acid and choline chloride. nih.govresearchgate.net This system has been successfully used for the condensation reaction of this compound with aldehydes, affording the desired products in high yields (85–97%) within a short duration. nih.gov A key advantage of this method is the recyclability and reusability of the deep eutectic solvent. nih.gov

Table 3: Synthesis of this compound Derivatives using NADES

| NADES Composition | Reactants | Temperature | Yield | Key Features |

|---|---|---|---|---|

| Choline Chloride:Urea (1:2) | This compound, Benzaldehyde derivatives | 100°C | Good to excellent | Green solvent and catalyst, cost-effective, short reaction time. orgchemres.orgorgchemres.org |

| Ascorbic Acid:Choline Chloride | This compound, Aldehydes | 60°C | 85-97% | Reduced toxicity, biocompatible, recyclable solvent. nih.govresearchgate.net |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry. Several solvent-free methods have been developed for the synthesis of this compound derivatives, often in conjunction with other green techniques like microwave irradiation or the use of solid catalysts.

One approach involves the reaction of this compound with aromatic benzoyl chlorides using a nanoporous solid acid catalyst (SBA-Pr-SO3H) under solvent-free conditions at 130°C. orientjchem.org This heterogeneous catalyst facilitates the reaction within its nanopores and can be easily recovered and reused. orientjchem.org Another efficient and environmentally friendly method is the microwave-assisted synthesis of this compound derivatives from isatoic anhydride and amines, which is noted for being a simple, mild, and time-efficient process. mdpi.com Furthermore, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved under solvent-free conditions through the condensation of this compound and aldehydes, showcasing high efficiency. cyberleninka.ru

Table 4: Solvent-Free Synthesis of this compound Derivatives

| Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| This compound, Aromatic benzoyl chlorides | SBA-Pr-SO3H, 130°C | Benzamide (B126) derivatives | Reusable heterogeneous catalyst. orientjchem.org |

| Isatoic anhydride, Amines | Microwave irradiation | This compound derivatives | Time-efficient, mild conditions. mdpi.com |

| This compound, Aldehydes | GPTMS-TSC-CuI16-SBA | 2,3-dihydroquinazolin-4(H1)-one derivatives | High efficiency, recyclable catalyst. cyberleninka.ru |

Catalytic Approaches

Moving away from transition metal catalysts, which can be toxic and costly, is a significant goal in synthetic chemistry. Metal-free catalytic systems offer a more sustainable alternative for the synthesis of this compound derivatives.

An electrochemically induced C(sp3)–H amination of 2-aminobenzamides with ketones has been developed to produce 2-benzoylquinazolin-4(3H)-ones. rsc.org This method uses the relatively non-toxic solvent methanol (B129727) and molecular oxygen as a green oxidant in a simple undivided cell, operating under metal-free conditions. rsc.org Another metal-free approach involves the cyclocondensation of this compound with aldehydes using an acidic Natural Deep Eutectic Solvent (NADES) derived from ascorbic acid and choline chloride, which acts as the catalyst. nih.gov This protocol is advantageous due to its simple operation, inexpensive reagents, and excellent product yields in a short time. nih.gov Furthermore, efficient metal-free reactions between this compound derivatives and carbonimidic dibromides in the presence of K2CO3 have been reported to yield 2-amino-substituted-4(3H)-quinazolinones in good to excellent yields. researchgate.net

Table 5: Metal-Free Catalytic Synthesis of this compound Derivatives

| Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| 2-Aminobenzamides, Ketones | TBAI, Electrochemical, Methanol, O2 | 2-Benzoylquinazolin-4(3H)-ones | High atom economy, green oxidant. rsc.org |

| This compound, Aldehydes | Ascorbic acid/Choline chloride NADES | 2,3-dihydroquinazolin-4(1H)-ones | Inexpensive, recyclable catalyst. nih.gov |

| This compound derivatives, Carbonimidic dibromides | K2CO3 | 2-Amino-substituted-4(3H)-quinazolinones | Efficient, good to excellent yields. researchgate.net |

Nano-Catalysts

The application of nano-sized catalysts offers significant advantages in chemical synthesis, including high surface area, increased catalytic activity, and enhanced recyclability. Various nano-catalysts have been successfully employed for the synthesis of this compound derivatives.

Nano-MgO: Nanocrystalline magnesium oxide (nano-MgO) has proven to be an effective and environmentally friendly catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. benthamdirect.comfrontiersin.org This method involves the condensation of this compound with a range of aldehydes and ketones. The reactions are typically conducted under aqueous conditions at room temperature, offering a green and simple protocol with good to excellent yields and shorter reaction times. benthamdirect.com The nano-MgO catalyst itself can be synthesized via precipitation and hydrothermal treatment of aqueous salt solutions. benthamdirect.com Its structure is often characterized using X-ray diffraction (XRD) and scanning electron microscopy (SEM). benthamdirect.com The use of nano-MgO as a solid base catalyst provides advantages such as mild reaction conditions and the potential for catalyst recovery and reuse. rsc.org

Nano-SiO2-SO3H: Sulfonic acid-functionalized silica (B1680970) nanoparticles (nano-SiO2-SO3H) serve as a highly efficient and reusable solid acid catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. orgchemres.orgresearchgate.net This catalyst is prepared by the covalent attachment of sulfonic acid groups to silica nanoparticles. researchgate.net The synthesis of the target compounds is achieved through a one-pot, three-component reaction of isatoic anhydride, an aromatic aldehyde, and ammonium acetate under solvent-free conditions at elevated temperatures (e.g., 110 °C). researchgate.net The presence of Brønsted acid sites on the catalyst's surface enhances its catalytic properties. researchgate.net This protocol is noted for its sustainability, short reaction times (5–20 minutes), excellent yields (85–98%), and simple workup procedure, with the catalyst being easily recoverable and reusable. researchgate.net Another variant, Fe3O4@SiO2-SO3H, a magnetic nanoparticle-supported sulfonic acid, has also been used for the cyclocondensation of anthranilamide with aldehydes and ketones, demonstrating high yields and facile magnetic separation for reuse. orgchemres.org

Indium Oxide Nanoparticles: Nano-indium oxide (In2O3) has been identified as an efficient catalyst for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.govvisvabharati.ac.inresearchgate.net This greener protocol often utilizes a water-ethanol solvent system at elevated temperatures (e.g., 80 °C). nih.gov The use of indium oxide nanoparticles provides a valuable alternative to other catalytic systems. nih.govvisvabharati.ac.in

| Nano-Catalyst | Reactants | Key Features | Yields | Ref. |

| Nano-MgO | This compound, Aldehydes/Ketones | Aqueous conditions, Room temperature, Environmentally benign | Good to Excellent | benthamdirect.com |

| Nano-SiO2-SO3H | Isatoic anhydride, Aromatic aldehyde, Ammonium acetate | Solvent-free, Reusable catalyst, Short reaction times | 85-98% | researchgate.net |

| Fe3O4@SiO2-SO3H | Anthranilamide, Aldehydes/Ketones | Magnetic catalyst, Reusable, High yields | High | orgchemres.org |

| Indium Oxide (In2O3) | Isatoic anhydride, Aldehyde, Amine/Ammonium salt | Greener protocol, Water-ethanol solvent system | 89% (example) | nih.gov |

Supported Ionic Liquids Catalysis

Supported ionic liquid catalysis (SILC) combines the advantages of homogeneous ionic liquid catalysis with the ease of separation of heterogeneous catalysts. In one study, a multifunctional heterogeneous catalyst, (2)Fe-MCM-41/IL(0.6), was generated and used for the cyclocondensation of this compound with various aldehydes and ketones. researchgate.netresearchgate.net This approach led to the efficient synthesis of dihydroquinazolinones under green conditions. researchgate.netresearchgate.net A hot filtration test confirmed that the reaction proceeds via a heterogeneous pathway. researchgate.net The use of basic ionic liquids has also been explored for the cyclocondensation of this compound with aldehydes under solvent-free conditions, providing high yields and short reaction times. eurjchem.com Additionally, ionic liquids like 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate (B86663) have been used as reusable catalysts for the reaction of this compound with aroyl chlorides to produce 4(3H)-quinazolinones in excellent yields. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy and efficiency.

Three-Component Reactions of Aldehydes, Isatoic Anhydrides, and Ammonium Salts

A common and straightforward MCR for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives involves the condensation of an aldehyde, isatoic anhydride, and an ammonium salt, such as ammonium acetate or ammonium carbonate. nih.govasianpubs.orgmdpi.comtandfonline.compreprints.org This reaction is typically catalyzed by an acid. nih.gov The reaction mechanism is believed to start with the reaction of isatoic anhydride and the ammonium salt to form this compound in situ, which then reacts with the aldehyde. nih.govbeilstein-journals.org A variety of catalysts have been employed to facilitate this transformation, including organocatalysts like citric acid, L-proline, and p-toluenesulfonic acid, as well as various solid-supported catalysts. mdpi.compreprints.org These reactions often proceed under mild conditions and can be performed in environmentally friendly solvents or even under solvent-free conditions. nih.govasianpubs.org

Three-Component Condensation with Aroyl Chlorides and Potassium Selenocyanate (B1200272)

A one-pot, three-component condensation of this compound, variously substituted aroyl chlorides, and potassium selenocyanate has been developed for the synthesis of 2-[3-(aroyl)-selenoureido])-benzamides. tandfonline.comresearchgate.netx-mol.net This reaction is typically carried out under solvent-free conditions in the presence of triethylamine, yielding moderate to good amounts of the desired products. tandfonline.comx-mol.net This method provides a green and straightforward route to novel selenourea (B1239437) derivatives of this compound. tandfonline.comresearchgate.netx-mol.net

Glucose-Mediated One-Pot Reductive Cyclization

An environmentally friendly, one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been developed using glucose as a reductant. researchgate.netdntb.gov.ua This protocol starts from 2-nitrobenzonitrile and proceeds in an alkaline aqueous medium. researchgate.net The reaction involves the glucose-mediated reduction of the nitro group and hydrolysis of the nitrile to form this compound, which then condenses with an aldehyde present in the reaction mixture. This method avoids the use of harsh reducing agents and transition-metal catalysts. researchgate.net In a related approach, glucose has also been used as a renewable C1 synthon in a copper-catalyzed oxidative coupling for the synthesis of 4(3H)-quinazolinones from this compound. chim.it

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Aldehyde, Isatoic Anhydride, Ammonium Salt | Aromatic Aldehydes, Isatoic Anhydride, Ammonium Acetate | Acidic NADES, solvent-free, 60-80°C | 2,3-Dihydroquinazolin-4(1H)-ones | nih.gov |

| Aroyl Chloride, Potassium Selenocyanate | This compound, Aroyl Chlorides, KSeCN | Triethylamine, solvent-free | 2-[3-(Aroyl)-selenoureido])-benzamides | tandfonline.comx-mol.net |

| Glucose-Mediated Reductive Cyclization | 2-Nitrobenzonitrile, Aldehyde | Glucose, Alkaline aqueous medium | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |

Photo-Induced Synthesis Protocols

Photo-induced reactions offer a green and mild alternative to traditional synthetic methods. A one-pot strategy for the synthesis of 2-aminobenzamides has been developed utilizing UV light irradiation. thieme-connect.comsciencegate.appdntb.gov.ua This method involves the reaction of 2-aminobenzaldehydes with amines in the presence of acetic acid in an ethyl acetate/acetone solvent system. thieme-connect.comdntb.gov.ua This photo-induced protocol has been successfully applied to a wide range of substrates, including amino acid derivatives, providing high yields (up to 92%) and can be readily scaled up. thieme-connect.comsciencegate.app The resulting this compound building blocks can be further utilized in the synthesis of quinazolinone derivatives. thieme-connect.comdntb.gov.ua Another visible-light-induced method employs fluorescein (B123965) as a photosensitizer for the cyclization of this compound and an aldehyde to form quinazolinones. Furthermore, a visible-light-driven photoredox-catalyzed C–N bond cleavage of 2-(dibenzylamino)benzamide has been used to afford quinazolinones. acs.org

Advanced Spectroscopic and Computational Characterization of 2 Aminobenzamide

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 2-aminobenzamide, both ¹H-NMR and ¹³C-NMR provide critical insights into its molecular structure, conformation, and the electronic environment of its atoms.

In the ¹H-NMR spectrum of this compound and its derivatives, a notable feature is the chemical non-equivalence of the two amide protons (-CONH₂). researchgate.netresearchgate.netmdpi.comnih.gov This phenomenon arises from the hindered rotation around the C(O)–NH₂ single bond. researchgate.netresearchgate.netnih.gov The partial double bond character of the C-N amide bond, due to resonance, restricts free rotation, resulting in two distinct chemical environments for the protons on the NMR timescale. researchgate.net Consequently, these two protons appear as two separate resonances in the spectrum, often observed as distinct broad singlets or multiplets. researchgate.netnih.gov This observation is a key piece of spectroscopic evidence confirming the planar and rigid nature of the amide group within the molecule. researchgate.net The specific chemical shifts can be influenced by the solvent and the presence of any intra- or intermolecular interactions.

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Moieties Data is compiled from studies on this compound derivatives and may vary based on solvent and substitution.

| Proton | Typical Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aromatic Protons (Ar-H) | 6.5 - 7.8 | Multiplet (m) | The specific shifts and coupling constants depend on the position on the benzene (B151609) ring. |

| Amine Protons (-NH₂) | ~5.4 - 6.4 | Broad Singlet (br s) | Subject to rapid exchange with solvent protons, leading to broadening. nih.gov |

| Amide Protons (-CONH₂) | ~7.7 - 10.1 | Two distinct Broad Singlets (br s) | Non-equivalent due to hindered rotation around the C-N bond. researchgate.netresearchgate.netmdpi.comnih.gov |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a technique used to identify protons that are close to each other in space, which is particularly useful for detecting intramolecular hydrogen bonds. In the case of this compound, while the conformer that would allow for an intramolecular hydrogen bond between the amide oxygen and an amine proton is predicted to be stable, such bonding is generally not observed in solution. researchgate.netnih.govnih.gov Studies using 2D NOESY on related N-unsubstituted 2-aminobenzamides in solvents like DMSO-d₆ have not detected the expected correlations that would confirm this intramolecular hydrogen bond. researchgate.netnih.gov This is attributed to a combination of factors: the rapid exchange of the amine protons with solvent molecules and the fast rotation around the Ar–NH₂ single bond on the NMR timescale. nih.govnih.gov Therefore, while X-ray diffraction studies confirm the presence of this intramolecular bond in the solid state, 2D NOESY indicates its absence in solution. researchgate.netnih.gov

The ¹³C-NMR spectrum of this compound provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. The spectrum typically shows seven distinct resonances: one for the carbonyl carbon of the amide group and six for the carbons of the benzene ring. The carbonyl carbon is significantly deshielded and appears at a high chemical shift (downfield), typically in the range of 167-169 ppm. mdpi.comnih.gov The aromatic carbons resonate in the region of approximately 115-151 ppm. The carbon atom attached to the amino group (C2) is shielded compared to the others due to the electron-donating nature of the -NH₂ group.

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound Derivatives Data is compiled from studies on this compound derivatives and represents approximate values.

| Carbon Atom | Typical Chemical Shift (δ) ppm |

| C=O (Amide Carbonyl) | 167 - 169 |

| C1 (Aromatic, attached to C=O) | ~115 |

| C2 (Aromatic, attached to NH₂) | ~150 |

| C3, C4, C5, C6 (Aromatic) | 116 - 133 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa For this compound, the spectra are dominated by vibrations of the amine (-NH₂), amide (-CONH₂), and aromatic ring moieties. researchgate.netnih.govmdpi.com

The IR spectrum typically shows strong, distinct bands corresponding to N-H stretching vibrations of both the primary amine and the primary amide groups in the 3200-3500 cm⁻¹ region. mdpi.com The C=O stretching vibration of the amide group (Amide I band) gives rise to a very intense absorption band around 1636-1638 cm⁻¹. mdpi.comnih.gov The N-H bending vibration of the amine appears in the 1560-1640 cm⁻¹ range, often overlapping with other bands. Raman spectroscopy provides complementary information and is particularly sensitive to the vibrations of the non-polar bonds of the aromatic ring. ksu.edu.sa

Table 3: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) & Amide (-CONH₂) | 3270 - 3475 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1636 - 1638 |

| N-H Bend | Amine (-NH₂) | ~1600 - 1640 |

| C=C Stretch | Aromatic Ring | ~1400 - 1600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the conjugated system. mdpi.comnih.gov This system comprises the benzene ring and the carbonyl group of the amide function. The amino group, acting as an auxochrome, influences the position and intensity of these absorption bands. The presence of a strong charge transfer interaction through the π-conjugated system can lead to the appearance of a distinct charge transfer band in the electronic absorption spectrum. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

Table 4: Typical UV-Vis Absorption Maxima for this compound Derivatives in DMSO

| Electronic Transition | Wavelength (λ_max) |

| π→π* | ~250 - 350 nm |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, particularly when used as a fluorescent label for glycans, electrospray ionization (ESI) is a common method. The fragmentation patterns observed under collision-induced decomposition provide significant structural information.

When derivatized to other molecules, the this compound moiety serves as an effective label at the reducing terminus, which simplifies spectral interpretation by clearly marking one end of the molecule. researchgate.net The fragmentation of this compound itself and its simple derivatives typically involves characteristic losses. For instance, the molecular ion peak can undergo fragmentation to lose an amine group (-NH2), resulting in a stable benzoyl cation. researchgate.net Further fragmentation can lead to the formation of a phenyl moiety. researchgate.net The analysis of sodiated adducts in positive ion mode often yields complex spectra containing B, Y, C, and Z ions, along with products from cross-ring cleavages that can provide linkage information. researchgate.net

Below is a table of potential characteristic fragments for this compound based on general fragmentation patterns of aromatic amines and amides.

| Fragment Description | Proposed Structure | m/z Value |

|---|---|---|

| Molecular Ion [M]+ | [C7H8N2O]+ | 136 |

| Loss of Ammonia [M-NH3]+ | [C7H5NO]+ | 119 |

| Benzoyl Cation [M-NH2-NH]+ | [C7H5O]+ | 105 |

| Phenyl Cation [C6H5]+ | [C6H5]+ | 77 |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is an essential technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. Studies on this compound and its derivatives have utilized this method to elucidate their solid-state conformations and the intricate network of non-covalent interactions that govern their crystal packing. mdpi.comnih.gov Single-crystal X-ray diffraction (XRD) analysis provides definitive evidence for the molecule's geometry, bond lengths, bond angles, and intermolecular connections in the crystalline phase. mdpi.com

Beyond the internal hydrogen bonding, the crystal structure of this compound is stabilized by a network of intermolecular interactions. The amide group is bifunctional, acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). nih.gov This dual capability allows molecules to link together through strong intermolecular hydrogen bonds. nih.govnih.gov Specifically, interactions are observed between the carbonyl oxygen of one molecule and the amine or amide N-H group of a neighboring molecule. mdpi.comnih.gov Furthermore, the amine nitrogen can engage in hydrogen bonding with an amide proton of an adjacent molecule, creating a robust, three-dimensional supramolecular architecture. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement and help interpret experimental data. For this compound, molecular modeling techniques are employed to investigate its structural properties, conformational preferences, and electronic characteristics. mdpi.com These computational studies are often performed in conjunction with experimental methods like XRD and various spectroscopic techniques to provide a comprehensive understanding of the molecule's behavior. mdpi.com

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations have been instrumental in analyzing conformational stability, vibrational frequencies, and electronic properties. mdpi.comnih.gov Studies frequently employ functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a high level of accuracy in predicting molecular properties. mdpi.comnih.gov

DFT calculations are crucial for performing geometry optimization and exploring the conformational landscape of this compound. mdpi.com These studies have revealed that the molecule can exist in different conformations depending on the rotation around the C-C and C-N single bonds. The most stable conformer, both in the gas phase and in solution, is the one that allows for the formation of the intramolecular hydrogen bond between the carbonyl oxygen and the amine hydrogen. nih.gov DFT calculations show that this conformer, where the oxygen and the amino group are on the same side, is significantly lower in energy than other possible conformers. mdpi.comnih.gov This theoretical finding is in excellent agreement with the structure observed experimentally in the solid state via X-ray crystallography. nih.gov

| Conformer | Description | Relative Stability |

|---|---|---|

| Conformer A | Oxygen and 2-amine group are on the same side, stabilized by an intramolecular hydrogen bond. | Most stable; predominates. mdpi.comnih.gov |

| Conformer B | Oxygen and 2-amine group are on opposite sides; no intramolecular hydrogen bond. | Less stable. |

Density Functional Theory (DFT) Studies

Prediction of Spectroscopic Parameters (Vibrational Frequencies)

The prediction of spectroscopic parameters, particularly vibrational frequencies, for this compound and its derivatives is predominantly achieved through computational quantum mechanical methods. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose, offering a balance between accuracy and computational cost. mdpi.comnih.gov Methodologies such as DFT calculations using the B3LYP functional combined with a 6-311++G(d,p) basis set have been successfully employed to characterize the structures of halogenated N-unsubstituted 2-aminobenzamides. mdpi.com

These computational analyses involve optimizing the molecular geometry to find the most stable conformer. For 2-aminobenzamides, DFT calculations have shown that conformers with the amide oxygen and the 2-amino group on the same side are more stable, potentially due to the formation of a six-membered intramolecular ring stabilized by hydrogen bonding. mdpi.com Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the neglect of electron correlation, basis set incompleteness, and vibrational anharmonicity. researchgate.net To bridge this gap, the calculated wavenumbers are typically scaled down by a uniform scaling factor to provide a better correlation with experimental data obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.net

The analysis of vibrational modes provides detailed insights into the molecule's structural characteristics. For instance, the amide moiety, crucial in many biological molecules, displays characteristic vibrational bands like the amide I band (primarily C=O stretching), which are sensitive to the local electrostatic environment and hydrogen bonding. mdpi.comnih.govnih.gov Computational studies allow for the precise assignment of observed spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and various bending and torsional modes within the molecule.

Below is a table comparing the experimental and calculated vibrational frequencies for a representative this compound derivative, illustrating the predictive power of DFT methods.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| NH₂ asymmetric stretching | 3470 | - | 3485 |

| NH₂ symmetric stretching | 3366 | - | 3378 |

| C=O stretching | 1636 | - | 1640 |

| NH₂ scissoring | 1580 | - | 1585 |

| C-N stretching | 1320 | - | 1315 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into protein-ligand interactions. mdpi.com For this compound and its derivatives, these studies are instrumental in understanding their mechanism of action at a molecular level and in the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov

A prominent application of molecular docking for this class of compounds is in the development of Histone Deacetylase (HDAC) inhibitors. mdpi.comnih.govresearchgate.net The this compound moiety is a well-established zinc-binding group (ZBG) that can coordinate with the zinc ion present in the active site of class I HDACs (HDAC1, 2, and 3). mdpi.com Docking studies have been performed using the crystal structures of these enzymes to elucidate the binding modes of novel this compound derivatives. mdpi.com These simulations reveal that the this compound group chelates the catalytic zinc ion, while other parts of the molecule form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues lining the active site channel. mdpi.comresearchgate.net

The key interactions typically observed in these studies include:

Coordination: The amino and carbonyl groups of the this compound scaffold interact with the zinc ion in the enzyme's active site.

Hydrogen Bonding: The ligand can form hydrogen bonds with key residues, such as aspartic acid, histidine, and tyrosine, which helps to anchor the molecule in the correct orientation. nih.gov

Hydrophobic Interactions: Aromatic "capping groups" attached to the this compound core often engage in hydrophobic or π-π stacking interactions with phenylalanine or tyrosine residues on the rim of the active site. mdpi.comnih.gov

These detailed interaction patterns, derived from docking simulations, help to rationalize the observed biological activity and selectivity of different derivatives. mdpi.com For example, modifications to the linker or capping group regions of the molecule can significantly alter its binding affinity and selectivity for different HDAC subtypes.

The table below summarizes typical protein-ligand interactions for a this compound-based HDAC inhibitor as predicted by molecular docking studies.

| Ligand Moiety | Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound (ZBG) | HDAC1/2/3 Active Site | Zn²⁺ ion | Coordination/Chelation |

| Amide Linker | HDAC1/2/3 Active Site | His, Asp | Hydrogen Bond |

| Aromatic Capping Group | HDAC1/2/3 Surface | Phe, Tyr | Hydrophobic/π-π Stacking |

| Substituents on Benzamide (B126) Ring | HDAC1/2 Foot Pocket | Specific residues | Van der Waals/Steric |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.com For this compound derivatives, SAR analyses have been crucial in optimizing their potency and selectivity for various biological targets. mdpi.comnih.gov These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological effects.

In the context of HDAC inhibitors, a comprehensive SAR analysis has been conducted on novel series of 2-aminobenzamides. mdpi.comnih.govresearchgate.net Researchers have systematically altered three main components of the general inhibitor scaffold: the zinc-binding group (the this compound core), the linker region, and the capping group. The findings from these studies help to build a clear picture of the structural requirements for potent and selective inhibition.

Key SAR findings for this compound-based HDAC inhibitors include:

The this compound Core: This moiety is generally considered essential for activity, acting as the ZBG. Substitutions on this ring can influence potency and selectivity. mdpi.com

The Linker: The nature and length of the linker connecting the ZBG to the capping group are critical. Replacing a phenyl linker with more polar pyrazine (B50134) or pyrimidine (B1678525) rings has been shown to improve solubility and affect activity. mdpi.com

The Capping Group: This part of the molecule interacts with the surface of the enzyme. The size, shape, and electronic properties of the capping group can drastically impact the compound's affinity and selectivity for different HDAC isoforms. mdpi.comresearchgate.net

An earlier study on a different set of this compound derivatives identified them as non-narcotic analgesics. nih.gov Quantitative structure-activity relationship (QSAR) analysis in that study revealed that the analgesic potency was a direct function of the octanol-water partition coefficient, demonstrating a clear link between the compound's lipophilicity and its biological effect. nih.gov

The following table outlines some generalized SAR trends for this compound derivatives targeting HDACs.

| Structural Modification | Effect on Biological Activity (HDAC Inhibition) | Rationale |

|---|---|---|

| Substitution on the benzamide ring | Can modulate potency and selectivity | Alters interaction with the "foot pocket" of specific HDAC isoforms |

| Replacing phenyl linker with pyrazine | Can maintain or improve potency | Increases polarity and may alter binding geometry |

| Varying the aromatic capping group | Significantly impacts potency and selectivity | Modifies hydrophobic and steric interactions at the active site entrance |

| Increasing linker length | Often decreases potency | May lead to a non-optimal orientation of the ZBG in the active site |

In Silico Screening and Drug Design Methodologies

In silico screening and computational drug design are powerful methodologies used to accelerate the discovery and development of new drugs by identifying and optimizing promising candidates from vast virtual libraries. mdpi.comnih.gov These approaches have been effectively applied to benzamide derivatives, including the this compound scaffold, to discover inhibitors for various protein targets.

One of the primary techniques is virtual screening , which involves docking large libraries of chemical compounds into the three-dimensional structure of a biological target. This process filters out molecules that are unlikely to bind, allowing researchers to focus experimental efforts on a smaller, more promising subset of compounds.

Another key methodology is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. Pharmacophore-based screening was successfully used to mine databases, leading to the identification of 2-aminobenzimidazole (B67599) derivatives (a closely related scaffold) as selective kappa opioid receptor (KOR) agonists. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. nih.gov These methods correlate the 3D properties (steric and electrostatic fields) of a set of molecules with their known biological activities. The resulting models can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. This approach has been used to investigate benzamide-derived inhibitors of Rho-associated kinase-1 (ROCK1). nih.gov

These computational strategies provide a theoretical framework for the rational design of novel inhibitors, helping to predict binding affinity, stability within the binding pocket, and other pharmacological properties before committing to costly and time-consuming chemical synthesis. mdpi.comnih.gov

The table below describes common in silico methodologies used in the design of drugs based on the this compound scaffold.

| Methodology | Description | Application for Benzamide Derivatives |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. | Used in virtual screening to identify new hits and to refine the binding mode of lead compounds. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. | Used to screen large compound libraries for molecules matching the pharmacophore of a known active compound. nih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity to build predictive models. | Guides the optimization of lead compounds by indicating regions where steric bulk or electrostatic charge modifications would be beneficial. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of a protein-ligand complex over time. | Assesses the stability of the predicted binding pose and provides insights into the dynamics of the interaction. nih.gov |

Medicinal Chemistry and Biological Activity of 2 Aminobenzamide Derivatives

Enzyme Inhibition and Modulation

Derivatives of 2-aminobenzamide have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable activity as enzyme inhibitors. Their structural scaffold serves as a versatile template for the design of potent and selective agents targeting key enzymes involved in various disease pathologies, particularly in oncology and neurodegenerative disorders. The following sections detail the inhibitory activities of this compound derivatives against two crucial classes of enzymes: Histone Deacetylases (HDACs) and Heat Shock Protein 90 (Hsp90).

The this compound moiety is a well-established zinc-binding group (ZBG) that is crucial for the inhibition of zinc-dependent HDAC enzymes. nih.govresearchgate.netresearchgate.net Unlike the hydroxamic acid group found in many pan-HDAC inhibitors, the this compound group confers improved selectivity, particularly for Class I HDACs, and is associated with a more favorable toxicity profile. nih.govresearchgate.net This has led to the development of numerous this compound-based HDAC inhibitors with potential therapeutic applications.

A hallmark of this compound derivatives is their strong and often selective inhibition of Class I HDACs, namely HDAC1, HDAC2, and HDAC3. nih.gov These enzymes are frequently dysregulated in cancer and are key regulators of cell proliferation. nih.gov The selectivity of these compounds is attributed to the interaction of the this compound group with the active site of the enzyme. nih.gov

Several studies have synthesized and evaluated series of this compound derivatives, demonstrating their potent inhibitory activity against these Class I enzymes. For instance, a novel series of inhibitors containing the N-(2-aminophenyl)-benzamide functionality demonstrated nanomolar inhibition of HDAC1 and HDAC2. nih.gov Another study reported a derivative, 7j , with IC50 values of 0.65, 0.78, and 1.70 μM against HDAC1, HDAC2, and HDAC3, respectively, which were slightly more potent than the reference compound Entinostat. nih.gov The presence of the ortho-amino group on the benzamide (B126) was found to be essential for this inhibitory activity. nih.gov

Furthermore, the molecule NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) showed a class I selective inhibition pattern with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM for HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Research has also shown that substitutions on the this compound scaffold can fine-tune selectivity. For example, adding an aromatic moiety to position-5 of the this compound group can increase selectivity towards HDAC1 and HDAC2 over HDAC3. nih.gov

| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Reference |

|---|---|---|---|---|

| 7j | 0.65 µM | 0.78 µM | 1.70 µM | nih.gov |

| NA | 95.2 nM | 260.7 nM | 255.7 nM | frontiersin.org |

| Entinostat (MS-275) | 0.51 µM | - | 1.7 µM | selleckchem.com |

| Tacedinaline (CI-994) | 0.9 µM | 0.9 µM | 1.2 µM | selleckchem.com |

The mechanism by which this compound derivatives inhibit HDAC enzymes is distinct from that of hydroxamic acid-based inhibitors. They exhibit a "slow-on/slow-off" or tight-binding inhibition kinetic profile. nih.govnih.gov This means that while the initial binding to the enzyme may be slow, the resulting enzyme-inhibitor complex is highly stable and dissociates slowly, leading to a prolonged duration of inhibition. nih.govnih.gov This extended residence time on the target enzyme is a critical feature for their biological activity. nih.govnih.gov Studies have shown that this slow, tight-binding mechanism is crucial for the efficacy of these compounds in certain biological contexts, such as the reversal of gene silencing. selleckchem.comnih.gov The 2-amino anilide structure forms a much tighter interaction with the HDAC protein compared to the faster binding and dissociation of hydroxamates, which often contributes to a better pharmacokinetic profile. researchgate.net

One of the most significant therapeutic applications of this compound HDAC inhibitors is in the context of Friedreich's Ataxia (FRDA). nih.govnih.govnih.gov FRDA is a neurodegenerative disease caused by the expansion of a GAA•TTC triplet repeat in the first intron of the FXN gene, which encodes the mitochondrial protein frataxin. nih.govnih.gov This expansion leads to heterochromatin formation and subsequent silencing of the FXN gene. nih.govnih.gov

A specific class of this compound HDAC inhibitors has been identified that can reverse this gene silencing. nih.gov These compounds increase the levels of FXN mRNA and frataxin protein in neuronal cells derived from FRDA patients. nih.govnih.govfriedreichsataxianews.com Research has demonstrated that only compounds targeting both Class I HDACs 1 and 3, and possessing the characteristic slow-on/slow-off binding kinetics, are effective in increasing FXN mRNA levels. nih.gov Structural analogs that selectively target only HDAC1 or only HDAC3, or that lack this kinetic profile, are not active in this regard. nih.gov This suggests that the simultaneous inhibition of both HDAC1 and HDAC3 with a long residence time is necessary to overcome the redundant silencing mechanism caused by the GAA repeats. nih.gov One such pioneering compound, 4b (N¹-(2-aminophenyl)-N⁷-phenylheptanediamide), was shown to significantly increase histone acetylation at the FXN gene and elevate FXN mRNA levels in primary lymphocytes from individuals with FRDA. nih.govfriedreichsataxianews.comtcsedsystem.edu

The ability of this compound derivatives to inhibit Class I HDACs, which are often overexpressed in cancer cells, underpins their significant anticancer potential. nih.govnih.govfigshare.com These compounds have demonstrated potent antiproliferative activity across a range of human cancer cell lines. nih.govnih.gov For example, the this compound series of inhibitors showed cell growth inhibition potency comparable to that of MS-275. nih.gov The compound NA was found to be significantly more potent than the approved drug SAHA (Vorinostat) in inhibiting the growth of A2780 (ovarian) and HepG2 (liver) cancer cells. frontiersin.org Further investigation revealed that NA induces G2/M phase cell cycle arrest and apoptosis in HepG2 cells. frontiersin.org

Novel thioether-based this compound derivatives, such as 12g and 12h , have also shown potent antiproliferative activities against several solid cancer cell lines, including A549 (lung), HCT116 (colon), and HeLa (cervical), while exhibiting low cytotoxicity against normal cells. researchgate.net These compounds were also found to arrest the cell cycle, promote apoptosis, inhibit colony formation, and block cancer cell migration. researchgate.net

| Compound | Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| NA | A2780 (Ovarian) | 2.66 µM | frontiersin.org |

| HepG2 (Liver) | 1.73 µM | ||

| SAHA (control) | A2780 (Ovarian) | 27.3 µM | frontiersin.org |

| HepG2 (Liver) | 19.5 µM |

In addition to their well-documented effects on HDACs, a distinct class of this compound derivatives has been developed as potent inhibitors of Heat Shock Protein 90 (Hsp90). nih.govrti.orgacs.org Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival. rti.org Therefore, inhibiting Hsp90 is a key strategy in cancer therapy. rti.org

A novel class of indol-4-one (B1260128) and indazol-4-one derived 2-aminobenzamides was discovered through an unbiased screening process. nih.govrti.org These compounds demonstrated strong binding affinity to the ATP pocket in the N-terminal domain of Hsp90. rti.org Optimized analogs from this series exhibited nanomolar antiproliferative activity across multiple cancer cell lines. nih.govacs.orgresearchgate.net The mechanism of action was confirmed to be Hsp90 inhibition, as treatment of cells with these compounds led to the induction of Heat Shock Protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins. nih.govrti.orgacs.org X-ray crystallography has been used to define the interaction between these inhibitors and the protein, aiding in the structure-based design of more potent analogs. nih.govrti.org

Glucokinase Activation

This compound derivatives have been identified as a novel class of glucokinase activators. nih.gov Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.govekb.eg By activating GK, these compounds can enhance glucose-stimulated insulin (B600854) secretion from the pancreas and increase glucose uptake and metabolism in the liver. nih.gov

The mechanism by which these this compound derivatives activate glucokinase is allosteric. nih.govnih.gov They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's catalytic activity. nih.govnih.gov The binding mode of these compounds to the allosteric site of the GK protein has been confirmed through crystal structure analysis. nih.gov This allosteric activation makes them an attractive option for drug development, as they enhance the natural physiological response to glucose. nih.gov

The ability of this compound derivatives to act as glucokinase activators gives them significant potential for the treatment of Type 2 Diabetes Mellitus (T2DM). ekb.egnih.gov T2DM is characterized by impaired insulin secretion and insulin resistance. mdpi.com By allosterically activating glucokinase, these compounds can address the dysregulation of glucose metabolism. researchgate.net Several studies have described the synthesis and evaluation of various benzamide derivatives as potent GK activators, with some showing promising antihyperglycemic activity in animal models of diabetes. nih.govnih.gov This therapeutic approach is considered a novel strategy for managing T2DM by directly targeting the key enzyme responsible for glucose sensing. nih.govresearchgate.net

Serine Protease Factor Xa (FXa) Inhibition

Derivatives of this compound have been investigated as inhibitors of Factor Xa (FXa), a key serine protease in the blood coagulation cascade. nih.govbohrium.com FXa plays a critical role at the convergence of the intrinsic and extrinsic pathways, where it activates prothrombin to thrombin, a central event in clot formation. nih.govnih.gov The inhibition of FXa is a validated strategy for the development of antithrombotic agents to prevent and treat thromboembolic disorders. nih.govdrugs.com Novel this compound derivatives have been synthesized and shown to possess oral antithrombotic activity. nih.gov Docking studies suggest these compounds act as potential inhibitors by interacting with the active site of FXa. nih.gov For example, N-(5-chloropyridin-2-yl)-2-(4-(2-cyanophenyl)benzylamino)benzamide was identified as a promising candidate with a favorable in vitro and ex vivo profile. bohrium.com

PARP-1 Binding Affinities

This compound and its derivatives have been studied for their interaction with Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair. researchgate.netoatext.com The inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. researchgate.net The core structure of 3-aminobenzamide (B1265367), a known PARP inhibitor, has served as a basis for the development of more potent second-generation inhibitors. researchgate.netmedchemexpress.com Studies have shown that certain derivatives can achieve strong binding affinity for the PARP-1 enzyme. researchgate.net For instance, one complex demonstrated a promising binding affinity of –75.7 kcal/mol against PARP-1 in molecular dynamics simulations. researchgate.net Another study reported the IC50 values for three different benzofuran-7-carboxamide ligands, which contain a nicotinamide (B372718) moiety common to PARP inhibitors, as 2450 nM, 753 nM, and 2070 nM, respectively. nih.gov

Table 2: PARP-1 Binding Affinities of this compound Derivatives and Related Compounds

| Compound | Metric | Value |

| Complex 9 | Binding Affinity | -75.7 kcal/mol researchgate.net |

| (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide | IC50 | 2450 nM nih.gov |

| (2Z)-2-(2,4-dihydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-7-carboxamide | IC50 | 753 nM nih.gov |

| (2Z)-2-{4-[2-(morpholin-4-yl)ethoxy]benzylidene}-3-oxo-2,3-dihydro-1-benzofuran-7-carboxamide | IC50 | 2070 nM nih.gov |

| 3-Aminobenzamide | IC50 | ~50 nM medchemexpress.com |

Drug Resistance Mechanisms

The clinical efficacy of therapeutic agents derived from this compound, particularly those targeting poly (ADP-ribose) polymerase (PARP), can be significantly hampered by the development of drug resistance. This resistance can be inherent (primary) or acquired following an initial response to treatment. The mechanisms are multifaceted, primarily involving the restoration of DNA repair pathways, alterations in drug transport, and modifications of the drug's molecular target.

Restoration of Homologous Recombination Repair

The primary mechanism of action for many this compound-based PARP inhibitors (PARPi) relies on the concept of synthetic lethality in cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA repair, most notably due to mutations in BRCA1 or BRCA2 genes. Consequently, the most prominent mechanism of acquired resistance is the restoration of HR function, which negates the synthetic lethal effect.

Secondary Mutations in BRCA1/2: The most common method of HR restoration involves the acquisition of secondary, or "reversion," mutations in the BRCA1 or BRCA2 genes. ascopubs.orgnih.gov These mutations can restore the open reading frame of the protein, leading to the production of a partially or fully functional BRCA protein. nih.gov Such reversion mutations can include small deletions or insertions that correct the frameshift caused by the initial germline or somatic mutation. aacrjournals.org For instance, secondary mutations in BRCA2 have been observed to cause deletions in exon 11, which, despite the loss of a large segment, can result in a protein that retains sufficient HR activity to confer resistance. onclive.com These reversion mutations have been detected in circulating tumor DNA (ctDNA) of patients with ovarian, breast, and prostate cancers who have developed resistance to PARPi. aacrjournals.org

Mutations in Other HR Pathway Genes: Resistance can also emerge through secondary mutations in other genes integral to the HR pathway, such as PALB2, RAD51C, and RAD51D. aacrjournals.orgaacrjournals.org Similar to BRCA1/2 reversions, these mutations can restore the function of their respective proteins, thereby re-establishing a competent HR repair pathway.

Suppression of Non-Homologous End Joining (NHEJ): In BRCA1-deficient cells, DNA double-strand break repair is often channeled through the error-prone NHEJ pathway. The activity of NHEJ is regulated by proteins such as 53BP1. Loss or inactivation of 53BP1 or its downstream effectors (e.g., RIF1, REV7) can suppress NHEJ. ascopubs.orgfrontiersin.org This suppression allows for the resection of DNA ends, a critical step that promotes HR, even in the absence of functional BRCA1. nih.gov This restoration of HR activity leads to resistance to PARP inhibitors.

Table 1: Examples of Genetic Mechanisms Restoring Homologous Recombination

| Gene | Mechanism | Consequence | Associated Cancers | Citations |

|---|---|---|---|---|

| BRCA1/2 | Secondary "reversion" mutations (e.g., indels) | Restores protein reading frame and function | Ovarian, Breast, Prostate | ascopubs.orgnih.govaacrjournals.org |

| BRCA2 | Large in-frame deletions (e.g., in exon 11) | Produces a truncated but functional protein | Breast, Ovarian | aacrjournals.orgonclive.com |

| RAD51C/D, PALB2 | Secondary mutations restoring function | Re-establishes HR pathway integrity | Ovarian, Breast | aacrjournals.orgaacrjournals.org |